What are the chemical properties of Thiol-PEG3-phosphonic acid ethyl ester?
What are the chemical properties of Thiol-PEG3-phosphonic acid ethyl ester?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.
Core Chemical Properties
Thiol-PEG3-phosphonic acid ethyl ester, also known as Diethyl-(2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethyl)phosphonate, possesses a unique combination of functional groups that impart its versatile reactivity.[2] The terminal thiol group offers a reactive handle for conjugation to various biomolecules, while the diethyl phosphonate (B1237965) endows it with properties suitable for surface modification and interaction with specific biological targets.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility.[3]
Table 1: General Properties of Thiol-PEG3-phosphonic acid ethyl ester [2][4][5]
| Property | Value |
| CAS Number | 1360716-43-3 |
| Molecular Formula | C12H27O6PS |
| Molecular Weight | 330.38 g/mol |
| Purity | Typically ≥95% |
| Appearance | Varies (consult supplier) |
Table 2: Physicochemical Characteristics
| Property | Value/Description |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG linker enhances aqueous solubility compared to non-PEGylated counterparts. |
| pKa (Thiol group) | Estimated to be in the range of 8-10, typical for aliphatic thiols. |
| Reactivity | The thiol group is reactive towards maleimides, haloacetamides, and other thiol-reactive moieties. The phosphonate ester can be used for surface modification of metal oxides.[6] |
Reactivity and Applications
The dual functionality of Thiol-PEG3-phosphonic acid ethyl ester makes it a valuable tool in several applications:
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Bioconjugation: The thiol group allows for the covalent attachment of the linker to proteins, peptides, and other biomolecules containing thiol-reactive groups. This is a cornerstone of creating antibody-drug conjugates (ADCs) and other targeted therapies.[7]
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PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1]
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Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces, enabling the functionalization of nanoparticles and other materials to improve their biocompatibility and targeting capabilities.[6][8]
Experimental Protocols
Synthesis of Thiol-PEG3-phosphonic acid ethyl ester
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Preparation of a PEGylated phosphonate with a terminal leaving group: This could involve the reaction of a triethylene glycol derivative with a phosphonate precursor, followed by activation of the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate).
-
Introduction of the thiol group: The activated PEGylated phosphonate can then be reacted with a thiolating agent, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce the terminal thiol group.
Purification of Thiol-PEG3-phosphonic acid ethyl ester
Purification of the final product is critical to remove unreacted starting materials and byproducts. Common purification techniques for related compounds include:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic molecules of this size and polarity. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, would likely be effective.
-
Distillation under Reduced Pressure: For thermally stable compounds, distillation can be an effective purification method, especially for removing non-volatile impurities.
Characterization
The identity and purity of Thiol-PEG3-phosphonic acid ethyl ester would be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the ethyl groups of the phosphonate, the ethylene (B1197577) glycol repeats of the PEG linker, and the protons adjacent to the thiol group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
³¹P NMR would show a single peak characteristic of the phosphonate group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the P=O, C-O, and S-H functional groups.
Bioconjugation Protocol: Thiol-Maleimide Reaction
The reaction of the thiol group of the linker with a maleimide-functionalized biomolecule is a widely used bioconjugation strategy.[7]
Materials:
-
Thiol-PEG3-phosphonic acid ethyl ester
-
Maleimide-functionalized biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds in the biomolecule.
-
Quenching reagent: A small molecule thiol such as cysteine or β-mercaptoethanol.
Procedure:
-
Preparation of Biomolecule: If necessary, treat the maleimide-functionalized biomolecule with a reducing agent like TCEP to ensure the availability of free thiols for reaction. Remove the excess reducing agent by dialysis or size-exclusion chromatography.
-
Reaction Setup: Dissolve the maleimide-functionalized biomolecule in the reaction buffer. Add a molar excess of Thiol-PEG3-phosphonic acid ethyl ester to the solution. The optimal molar ratio should be determined empirically but a 10-20 fold excess of the linker is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a small molecule thiol.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess linker and quenching reagent.
Visualizing Experimental Workflows
Bioconjugation Workflow
Caption: Workflow for the bioconjugation of a maleimide-functionalized biomolecule with Thiol-PEG3-phosphonic acid ethyl ester.
Surface Modification Workflow
Caption: General workflow for the surface modification of metal oxide nanoparticles using Thiol-PEG3-phosphonic acid ethyl ester.
Conclusion
Thiol-PEG3-phosphonic acid ethyl ester is a highly versatile molecule with significant potential in drug development and materials science. Its unique combination of a thiol group for bioconjugation and a phosphonate ester for surface modification, coupled with the benefits of a PEG spacer, makes it an invaluable tool for researchers. This guide provides a foundational understanding of its properties and applications, along with general experimental protocols to facilitate its use in the laboratory. For specific applications, further optimization of the described protocols is recommended.
References
- 1. Thiol-PEG3-phosphonic acid ethyl ester | PROTAC Linker | MCE [medchemexpress.cn]
- 2. echemi.com [echemi.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. Thiol-PEG3-phosphonic acid ethyl ester, CAS 1360716-43-3 | AxisPharm [axispharm.com]
- 5. Thiol-PEG3-phosphonic acid ethyl ester - CAS:1360716-43-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Efficacy of Thiolating Agents for Biochar Surface Modification [mdpi.com]
